2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanol
CAS No.: 1006344-06-4
Cat. No.: VC6394049
Molecular Formula: C6H7F3N2O
Molecular Weight: 180.13
* For research use only. Not for human or veterinary use.
![2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanol - 1006344-06-4](/images/structure/VC6394049.png)
Specification
CAS No. | 1006344-06-4 |
---|---|
Molecular Formula | C6H7F3N2O |
Molecular Weight | 180.13 |
IUPAC Name | 2-[3-(trifluoromethyl)pyrazol-1-yl]ethanol |
Standard InChI | InChI=1S/C6H7F3N2O/c7-6(8,9)5-1-2-11(10-5)3-4-12/h1-2,12H,3-4H2 |
Standard InChI Key | COJCHMBQAMZKIX-UHFFFAOYSA-N |
SMILES | C1=CN(N=C1C(F)(F)F)CCO |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
2-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]ethanol (PubChem CID: 19616490 ) is defined by the IUPAC name 2-[3-(trifluoromethyl)pyrazol-1-yl]ethanol. Its structure comprises a pyrazole ring substituted with a trifluoromethyl (-CF) group at the 3-position and a hydroxyethyl (-CHCHOH) group at the 1-position (Figure 1). Key identifiers include:
The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the hydroxyl group enables derivatization via esterification or etherification .
Synthesis and Reaction Pathways
Synthetic Routes
The compound is synthesized through cyclocondensation reactions. A notable method involves reacting 3-alkyl(phenyl)-5-hydroxy-5-trifluoromethyl-4,5-dihydro-1H-pyrazolethiocarboxyamide with 2-bromo ketones (e.g., 2-bromoacetophenone) under varied conditions :
Reagent | Solvent | Temperature | Reaction Time | Yield (%) |
---|---|---|---|---|
2-Bromoacetophenone | Chloroform | 20–25°C | 24 hours | 57–98 |
2-Bromopropiophenone | Chloroform | Reflux | 72 hours | 75–92 |
2-Bromocyclohexanone | Chloroform | Reflux | 48 hours | 80–90 |
Post-synthesis, dehydration using a sulfuric acid–acetic acid (1:10 v/v) mixture yields bicyclic thiazoles . The hydroxyl group in the ethanol side chain facilitates further functionalization, such as forming sulfonamides or hydrazones .
Physical and Chemical Properties
Physicochemical Data
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Hygroscopicity: Exhibits high hygroscopicity, necessitating storage in anhydrous conditions .
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Solubility: Moderate solubility in chloroform and ethanol; limited solubility in nonpolar solvents .
Spectral Characteristics
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H NMR: Peaks at δ 2.27 (CH), 7.41–7.87 (aromatic protons), and 12.81 (OH) .
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IR Spectroscopy: Bands at 2972 cm (C-H stretch), 1679 cm (C=O), and 1090 cm (C-F) .
Chemical Reactivity and Derivatives
Functionalization Reactions
The hydroxyl group undergoes esterification with acyl chlorides and oxidation to ketones using Jones reagent. The pyrazole ring participates in electrophilic substitution, with the trifluoromethyl group directing meta-addition .
Key Derivatives
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Sulfonamide Derivatives: Reacting with sulfonyl chlorides yields sulfonamides, which exhibit anti-inflammatory activity .
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Hydrazones: Condensation with aldehydes forms hydrazones, precursors for heterocyclic scaffolds .
Applications and Biological Relevance
Agrochemical Uses
The compound’s stability under physiological conditions makes it a candidate for herbicide and fungicide development, though specific studies are ongoing .
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